NMDA Receptor Binding Affinity: MK-801 Hydrogen Maleate vs. Ketamine and Memantine
MK-801 hydrogen maleate demonstrates significantly higher affinity for the NMDA receptor compared to the commonly used clinical anesthetics ketamine and the Alzheimer's disease therapeutic memantine. In rat brain membranes, MK-801 exhibits a Kd of 37.2 nM [1]. By contrast, ketamine binds with a Ki of 119 nM [2], and memantine exhibits a Ki of approximately 500 nM at the PCP binding site of human NMDA receptors [3]. This corresponds to MK-801 being approximately 3.2-fold more potent than ketamine and 13.4-fold more potent than memantine under comparable in vitro binding conditions.
| Evidence Dimension | Receptor binding affinity |
|---|---|
| Target Compound Data | Kd = 37.2 ± 2.7 nM (rat brain membranes) |
| Comparator Or Baseline | Ketamine: Ki = 119 ± 10 nM (rat brain membranes); Memantine: Ki = 0.5 μM (500 nM) (human frontal cortex) |
| Quantified Difference | 3.2-fold higher affinity vs. ketamine; 13.4-fold higher affinity vs. memantine |
| Conditions | Radioligand binding assays using [3H]MK-801 or displacement of [3H]MK-801 in brain membrane preparations |
Why This Matters
Higher affinity translates to more complete NMDA receptor blockade at lower concentrations, reducing off-target effects and improving signal-to-noise ratio in electrophysiological and behavioral experiments.
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